![molecular formula C17H18BrNOS B3618990 2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3618990.png)
2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide
Overview
Description
The compound “2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule. It contains a bromobenzyl group attached to an acetamide group via a sulfur atom, and a dimethylphenyl group attached to the nitrogen of the acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzyl group would likely have a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring. The thiol group would introduce some polarity into the molecule, and the acetamide group would have a planar structure with the oxygen atom having a partial negative charge and the nitrogen atom a partial positive charge .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromobenzyl group could be replaced through a nucleophilic substitution reaction. The thiol group could be oxidized to form a disulfide bond. The acetamide group could undergo hydrolysis to form acetic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. It’s likely that this compound would be a solid at room temperature, and it could have varying solubility in different solvents depending on its structure .Safety and Hazards
As with any chemical compound, handling “2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .
Future Directions
The study of novel organic compounds like “2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide” is a vibrant field of research. These compounds could have potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. Future research could involve studying the compound’s reactivity, stability, and biological activity, as well as developing methods for its synthesis .
properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-12-6-5-9-16(13(12)2)19-17(20)11-21-10-14-7-3-4-8-15(14)18/h3-9H,10-11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDRQRLIQIBAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC2=CC=CC=C2Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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